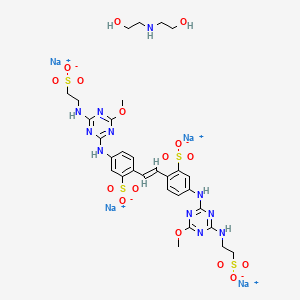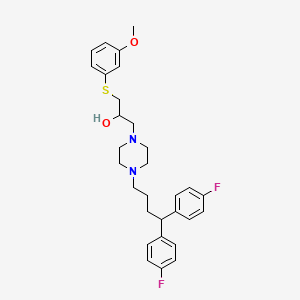![molecular formula C21H26N2O4 B15194070 (4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid CAS No. 112853-68-6](/img/structure/B15194070.png)
(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole involves several steps, including Friedel–Crafts arylation, electrocyclization, intramolecular cyclization, cycloaddition, C–N bond formations, aromatization, and cascade domino reactions . These reactions are typically mediated by Lewis acid catalysts, which facilitate the formation of highly substituted carbazole scaffolds in one-pot reactions .
Industrial Production Methods
In industrial settings, the production of carbazole derivatives often involves the use of metal-catalyzed, iodine-catalyzed reactions, and multi-component reactions . These methods allow for the efficient and scalable production of carbazole-based compounds, which are used in various applications, including pharmaceuticals and materials science .
Analyse Chemischer Reaktionen
Types of Reactions
(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids, metal catalysts, and various oxidizing and reducing agents . The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole involves its interaction with specific molecular targets and pathways. For example, some carbazole derivatives act as anticancer agents by reactivating the P53 molecular signaling pathway . Others exhibit antifungal activity by acting on the RAS-MAPK pathway . Additionally, carbazole derivatives can inhibit inflammation by targeting the p38 mitogen-activated protein kinase signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polycarbazole: A polymeric form of carbazole with excellent optoelectronic properties and high charge carrier mobility.
N-vinyl carbazole: Known for its photoconductive properties and used in photocopiers and organic LEDs.
Triaryl amine-substituted carbazoles: Functionalized carbazoles with enhanced hole-transporting capabilities.
Uniqueness
(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole is unique due to its specific structural features and the ability to undergo a wide range of chemical reactions. Its versatility in functionalization and stability makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
112853-68-6 |
|---|---|
Molekularformel |
C21H26N2O4 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C17H22N2.C4H4O4/c1-2-19-8-7-12-10-17-15(9-13(12)11-19)14-5-3-4-6-16(14)18-17;5-3(6)1-2-4(7)8/h3-6,12-13,18H,2,7-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,13-;/m1./s1 |
InChI-Schlüssel |
KMHNOXWCYFXQNB-PCWUGYQMSA-N |
Isomerische SMILES |
CCN1CC[C@@H]2CC3=C(C[C@@H]2C1)C4=CC=CC=C4N3.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCN1CCC2CC3=C(CC2C1)C4=CC=CC=C4N3.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



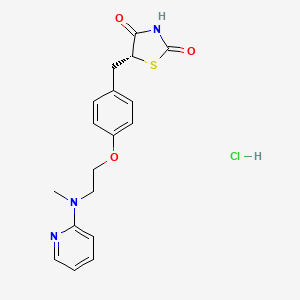
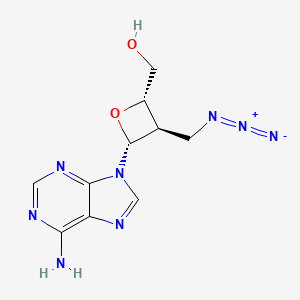
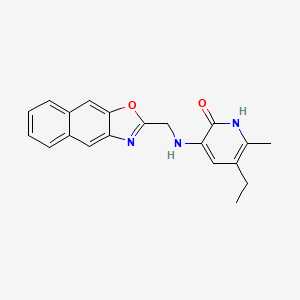
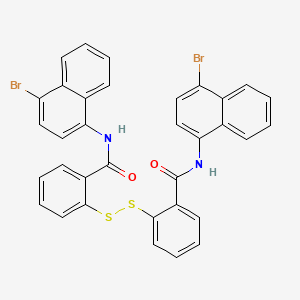
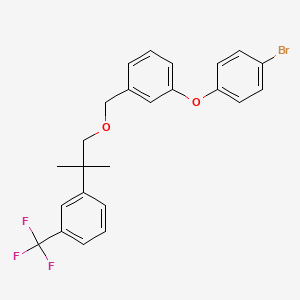
![1-(2-methyl-1H-pyrazolo[1,2-a]triazol-4-ium-3-yl)ethanone](/img/structure/B15194022.png)

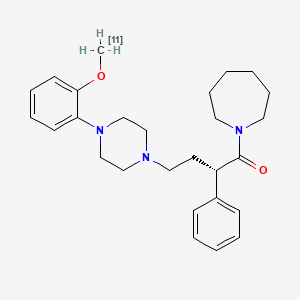
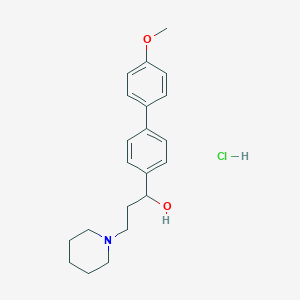
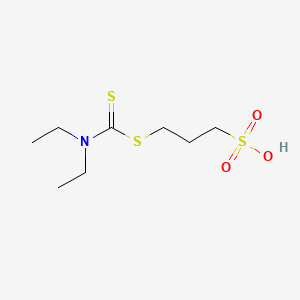
![1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine](/img/structure/B15194076.png)
